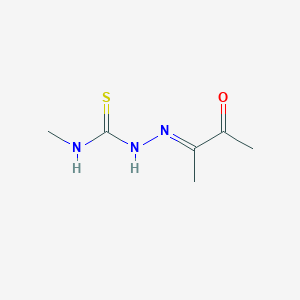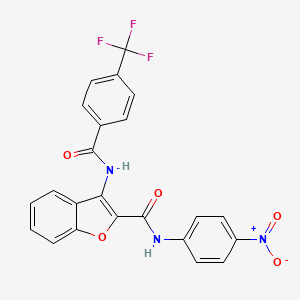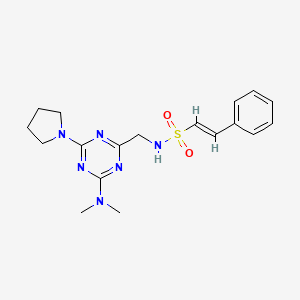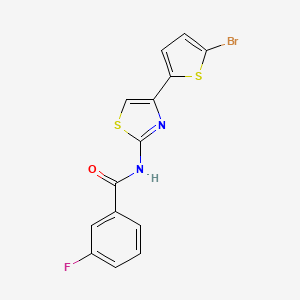![molecular formula C22H17N5O4S3 B2845752 6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-26-3](/img/structure/B2845752.png)
6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C22H17N5O4S3 and its molecular weight is 511.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have been studied for their potential anti-inflammatory properties. Andreani et al. (2000) synthesized derivatives of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles and tested their effects on in vitro neutrophil activation. They observed significant inhibitory effects on functions like locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists (Andreani et al., 2000).
Immunological Effects
Harraga et al. (1994) explored the modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles, suggesting their potential role in immunology. This study indicated that derivatives of imidazo[2,1-b]thiazole can influence the expression of CD2 receptors in human T lymphocytes (Harraga et al., 1994).
Antimicrobial Properties
Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives and evaluated their in vitro antimicrobial activities. These derivatives, related to the chemical structure , showed significant activity against various strains of microbes (Noolvi et al., 2016).
Analgesic and Antimicrobial Activities
Gein et al. (2019) researched derivatives of imidazo[2,1-b]thiazole and found that they possess analgesic, anti-inflammatory, and antimicrobial activities. This finding suggests the potential use of these compounds in the development of new analgesic and antimicrobial drugs (Gein et al., 2019).
Anticancer Evaluation
Terzioğlu and Gürsoy (2003) conducted a study on the anticancer evaluation of hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazole. Their findings showed promising results against certain cancer cell lines, indicating the potential of these derivatives in cancer therapy (Terzioğlu & Gürsoy, 2003).
Antiulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, structurally related to the compound , as potential antiulcer agents. Although they did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties in antiulcer models (Starrett et al., 1989).
Antituberculosis Agents
Anusha et al. (2015) reported on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives as potential anti-Tuberculosis agents. One of the compounds showed potent inhibitory activity towards M. tuberculosis, suggesting its potential in TB treatment (Anusha et al., 2015).
properties
IUPAC Name |
6-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S3/c1-31-16-6-2-14(3-7-16)18-12-27-19(13-33-22(27)25-18)20(28)24-15-4-8-17(9-5-15)34(29,30)26-21-23-10-11-32-21/h2-13H,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINKAJBRNWNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)
![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2845681.png)


![3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2845685.png)


![3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845692.png)